APDye 532 Azide

Description

Properties

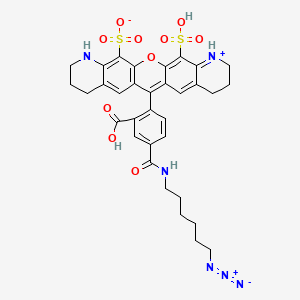

Molecular Formula |

C33H34N6O10S2 |

|---|---|

Molecular Weight |

738.8 g/mol |

IUPAC Name |

13-[4-(6-azidohexylcarbamoyl)-2-carboxyphenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate |

InChI |

InChI=1S/C33H34N6O10S2/c34-39-38-14-4-2-1-3-11-37-32(40)20-9-10-21(22(17-20)33(41)42)25-23-15-18-7-5-12-35-26(18)30(50(43,44)45)28(23)49-29-24(25)16-19-8-6-13-36-27(19)31(29)51(46,47)48/h9-10,15-17,35H,1-8,11-14H2,(H,37,40)(H,41,42)(H,43,44,45)(H,46,47,48) |

InChI Key |

MMYVHCFWQRVZKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=CC3=C(C(=C2NC1)S(=O)(=O)[O-])OC4=C(C5=[NH+]CCCC5=CC4=C3C6=C(C=C(C=C6)C(=O)NCCCCCCN=[N+]=[N-])C(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Azide Compounds

General Strategies for Azide (B81097) Moiety Incorporation in Organic Synthesis

The introduction of an azide functional group (–N₃) into an organic molecule is a fundamental transformation in synthetic chemistry, providing a versatile handle for a variety of subsequent reactions, most notably cycloadditions. Several methodologies have been developed to achieve this transformation, each with its own scope and limitations.

The direct addition of an azide group across carbon-carbon double or triple bonds represents an efficient route to azido-functionalized compounds. A common method for the azidation of alkenes involves the generation of a reactive azido (B1232118) radical or a related species that can add to the double bond. For alkynes, hydroazidation can be achieved using various reagents to yield vinyl azides. For instance, a silver-catalyzed hydroazidation of unactivated terminal alkynes with trimethylsilyl (B98337) azide has been shown to produce vinyl azides in good to excellent yields, demonstrating broad substrate scope and high functional group tolerance. nih.gov

Direct conversion of C-H bonds to C-N₃ bonds is an attractive strategy due to the ubiquity of C-H bonds in organic molecules. This approach often involves radical-mediated processes where a C-H bond is homolytically cleaved to form a carbon-centered radical, which is then trapped by an azide-transfer reagent. nih.gov Significant progress has been made in the direct azidation of C(sp²)-H bonds, which are commonly found in aromatic and olefinic systems. researchgate.net These methods provide a powerful tool for late-stage functionalization of complex molecules.

Vinyl azides are versatile intermediates in organic synthesis. researchgate.netacs.org They can be synthesized through methods such as the azidation of alkynes or the elimination of HX from α-azido-haloalkanes. Once formed, vinyl azides can undergo a variety of transformations, including thermal or photochemical rearrangements to form 2H-azirines, which are highly reactive intermediates. acs.org These azirines can then be used in the synthesis of a wide range of nitrogen-containing heterocycles. The unique reactivity of the vinyl azide group allows it to act as a precursor to various reactive species, making it a valuable synthon in organic synthesis. researchgate.netacs.org

One of the most common and well-established methods for introducing an azide group is through nucleophilic substitution. This typically involves the reaction of an alkyl halide or sulfonate with an azide salt, such as sodium azide (NaN₃), in a polar aprotic solvent. acs.org The azide ion (N₃⁻) is an excellent nucleophile, and this Sₙ2 reaction is a reliable method for forming alkyl azides. acs.org This approach is widely used due to the commercial availability of various alkyl halides and the efficiency of the substitution reaction. Another important nucleophilic approach is the ring-opening of epoxides with azide, which provides a route to β-azido alcohols. nih.gov

Precursor Synthesis and Functional Group Introduction for APDye 532 Azide

While the precise, proprietary synthesis of this compound is not publicly disclosed, its structure, being analogous to Alexa Fluor® 532, suggests it is based on a sulfonated rhodamine or a related cyanine (B1664457) dye core. The synthesis of such complex dyes is typically achieved through a modular approach, where the core fluorophore is first constructed, often incorporating a reactive functional group that allows for the subsequent attachment of a linker arm bearing the azide. acs.orgresearchgate.net

The synthesis of the sulfonated rhodamine core likely involves the condensation of a substituted phthalic anhydride (B1165640) or a related dicarbonyl compound with one or more aminophenol derivatives. To avoid the formation of regioisomers, which can be difficult to separate, modern synthetic routes often employ strategies that ensure a single, isomerically pure product. researchgate.netgenelink.com

Once the core dye structure with a reactive handle (e.g., a carboxylic acid) is synthesized, the azide functionality is introduced via a linker. A common strategy involves the activation of the carboxylic acid group on the dye to form an active ester, such as an N-hydroxysuccinimide (NHS) ester. This activated intermediate then readily reacts with an amine-containing linker that has a terminal azide group (e.g., 3-azidopropan-1-amine) to form a stable amide bond. This modular approach allows for the late-stage introduction of the azide, which is advantageous as the azide group can be sensitive to some of the conditions used in the synthesis of the dye core. axispharm.com

| Property | Value |

| Molecular Weight | 738.79 g/mol |

| Excitation Maximum | ~530 nm |

| Emission Maximum | ~555 nm |

| Extinction Coefficient | ~81,000 cm⁻¹M⁻¹ |

| Solubility | Water, DMSO, DMF |

Note: The properties listed are for this compound and are based on commercially available data. vectorlabs.com

Site-Specific Modification and Functionalization Strategies for this compound

The primary utility of the azide group in this compound is to serve as a reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This allows for the site-specific attachment of the dye to a wide range of biomolecules and materials that have been functionalized with a complementary reactive group.

The most common click reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). In this reaction, the azide on this compound reacts with a terminal alkyne on a target molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. nih.gov This reaction is highly efficient and can be carried out in aqueous buffers, making it suitable for bioconjugation.

An alternative to the copper-catalyzed reaction is the strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts with the azide without the need for a copper catalyst. vectorlabs.com The elimination of the cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living cells and organisms. This compound is reactive with both terminal alkynes (via CuAAC) and strained cyclooctynes (via SPAAC). vectorlabs.com

Fundamental Reactivity and Mechanistic Investigations of Apdye 532 Azide

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary method for the covalent conjugation of APDye 532 Azide (B81097) to alkyne-modified biomolecules and materials. This reaction is renowned for its high efficiency, specificity, and mild reaction conditions, yielding a stable 1,4-disubstituted 1,2,3-triazole linkage.

The accepted mechanism for the CuAAC reaction involving APDye 532 Azide proceeds through a catalytic cycle initiated by a copper(I) species. The process is not a concerted cycloaddition but rather a stepwise pathway involving distinct organometallic intermediates.

Formation of Copper(I) Acetylide: The cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne partner. This is followed by a deprotonation event, facilitated by a basic ligand or solvent, to form a highly nucleophilic copper(I) acetylide intermediate. This activation of the alkyne is the rate-limiting step in many CuAAC reactions.

Coordination of the Azide: The azide moiety of this compound then coordinates to the copper center of the acetylide complex. This brings the two reactive partners into close proximity and correct orientation for the subsequent cyclization step.

Cyclization and Formation of Metallacycle: The terminal nitrogen of the coordinated this compound attacks the internal carbon of the acetylide. This concerted, yet asynchronous, ring-closing step forms a six-membered copper-containing metallacycle intermediate (a cuprate-triazolide).

Protonolysis and Catalyst Regeneration: The metallacycle undergoes rapid protonolysis, typically from the proton abstracted in the initial step, to yield the final, stable 1,4-disubstituted triazole product. This final step regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.

The success of the CuAAC reaction, particularly in complex aqueous environments, is critically dependent on the catalyst system. The copper(I) ion is prone to disproportionation into inactive Cu(0) and Cu(II) species in aqueous media. Therefore, accelerating and stabilizing ligands are essential for maintaining a high concentration of the active Cu(I) catalyst.

Ligands such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and its water-soluble derivatives like BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) are widely employed. These ligands chelate the copper(I) ion, protecting it from oxidation and disproportionation while simultaneously enhancing its catalytic activity.

To simplify the conjugation process for researchers, pre-formulated catalyst systems, often marketed as "Azide Plus Reagents" or similar click-ready solutions, have been developed. These reagents typically contain an optimized mixture of a copper(I) source (or a Cu(II) salt like copper(II) sulfate), a reducing agent (e.g., sodium ascorbate) to maintain the Cu(I) state, and a protective ligand. This approach streamlines the experimental setup, ensuring reproducible and high-yield conjugation of this compound with minimal optimization required by the end-user. The choice of ligand can significantly impact reaction kinetics and efficiency, as shown in the table below.

| Ligand System | Key Feature | Typical Application Environment | Relative Reaction Rate |

|---|---|---|---|

| None (CuSO₄/Ascorbate only) | Simplest system, no ligand | Organic solvents, simple aqueous buffers | Base |

| TBTA | High stability for Cu(I), hydrophobic | Organic solvents, cell lysates | High (5-20x Base) |

| BTTAA | High water solubility and stability | Aqueous buffers, live-cell applications (with caution) | Very High (10-50x Base) |

| THPTA | Highly water-soluble, good for biomolecules | Protein and nucleic acid labeling in aqueous buffers | High (10-30x Base) |

Comparative Analysis of Click Chemistry Variants for this compound Conjugation

The decision to use CuAAC or SPAAC for conjugating this compound is determined by the experimental context. CuAAC is a powerful tool for in vitro applications, while SPAAC is the gold standard for live-cell and in vivo studies. A direct comparison highlights the distinct advantages and limitations of each approach.

CuAAC offers unparalleled reaction speed and simplicity for conjugations in controlled, non-biological systems. The components (terminal alkynes) are small, stable, and synthetically accessible. It is the ideal choice for creating fluorescent probes, labeling purified proteins or nucleic acids in a test tube, or functionalizing material surfaces with APDye 532.

Conversely, SPAAC's bioorthogonality is its defining feature. The ability to perform the conjugation in the presence of complex biological machinery without a toxic catalyst is essential for live-cell imaging, metabolic labeling (e.g., via bioorthogonal noncanonical amino acid tagging or BONCAT), and tracking dynamic processes in real-time. While the strained alkyne reagents are typically larger and more sterically demanding than terminal alkynes, their utility in living systems is unmatched.

The following table provides a summary comparison for selecting the appropriate click chemistry method for this compound.

| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|

| Core Reactants | This compound + Terminal Alkyne | This compound + Strained Cyclooctyne (B158145) |

| Catalyst Requirement | Required (Copper(I), Ligand, Reductant) | None (Catalyst-free) |

| Biocompatibility | Low (due to copper cytotoxicity) | High (Bioorthogonal) |

| Primary Application | In vitro conjugation, fixed cells, materials | Live-cell imaging, in vivo studies, metabolic labeling |

| Reaction Kinetics | Extremely fast with optimized catalyst systems | Fast, but generally slower than catalyzed reactions |

| Alkyne Partner Size | Small (e.g., ethynyl (B1212043) group) | Bulky (e.g., DBCO, BCN) |

| Reaction Conditions | Requires careful control of catalyst components | Simple mixing of reactants in a suitable buffer |

Bioconjugation Methodologies Employing Apdye 532 Azide

Labeling of Peptides and Proteins via Click Chemistry

The covalent labeling of peptides and proteins with fluorescent dyes is essential for studying their localization, trafficking, and interactions. Click chemistry provides a highly selective method for attaching APDye 532 Azide (B81097) to these biomolecules. qyaobio.com The process first requires the introduction of an alkyne functional group onto the peptide or protein. lumiprobe.com This is commonly achieved by reacting primary amines, such as the N-terminus or the side chain of lysine (B10760008) residues, with an alkyne-containing N-hydroxysuccinimide (NHS) ester. thermofisher.comlumiprobe.com

Once the protein is alkyne-modified, it can be reacted with APDye 532 Azide. lumiprobe.com In a typical CuAAC reaction, the alkyne-labeled protein and the azide dye are mixed in an aqueous buffer in the presence of a copper(I) source and a stabilizing ligand like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). nih.govinterchim.fr The reaction is efficient and forms a stable, covalent triazole linkage that is resistant to hydrolysis, making the resulting fluorescent conjugate robust for downstream applications like fluorescence microscopy and flow cytometry. qyaobio.commdpi.com For applications involving live cells or copper-sensitive proteins, a strain-promoted reaction with a protein pre-functionalized with a cyclooctyne (B158145) is the preferred method. nih.gov

Functionalization of Antibodies for Research Applications

Antibodies are critical tools in research and diagnostics, and their conjugation to fluorescent dyes enables their use in applications such as immunofluorescence, flow cytometry, and western blotting. thermofisher.com Functionalizing an antibody with this compound via click chemistry allows for precise and stable labeling. The most straightforward method involves modifying the antibody with an alkyne group by targeting lysine residues with an alkyne-NHS ester, followed by a CuAAC reaction with this compound. thermofisher.com

More advanced, site-specific labeling strategies have been developed to ensure that the dye does not interfere with the antigen-binding site of the antibody. alphathera.com One such method involves the enzymatic modification of the N-linked glycans found on the heavy chain of the antibody. thermofisher.com For example, terminal galactose residues can be removed to expose N-acetylglucosamine (GlcNAc), which is then enzymatically tagged with an azide-modified sugar (GalNAz). thermofisher.com This azide-functionalized antibody can then be reacted with a dye containing a strained alkyne like DIBO for a copper-free click reaction. thermofisher.com Conversely, the antibody could be functionalized with an alkyne moiety to react directly with this compound. This site-specific approach leads to a more homogenous product with a defined dye-to-antibody ratio. alphathera.com

Incorporation into Carbohydrates and Glycoconjugates

Carbohydrates and glycoconjugates play vital roles in cellular recognition, signaling, and pathogenesis. mdpi.com Fluorescently labeling these molecules with probes like this compound allows for the visualization and study of these processes. Click chemistry offers a powerful tool for this purpose. mdpi.com The first step is to introduce an alkyne handle onto the carbohydrate molecule. tcichemicals.com This can be accomplished through various synthetic strategies, such as modifying a hydroxyl group or derivatizing the anomeric carbon at the reducing end of the sugar. researchgate.net

Once the carbohydrate is functionalized with an alkyne, it can be readily conjugated to this compound using the standard CuAAC protocol. mdpi.com This approach has been used to create a diverse array of fluorescent glycoconjugates for applications in glycobiology. researchgate.net The stability and specificity of the click reaction ensure that the complex structures of the carbohydrates are preserved while attaching the fluorescent reporter group. researchgate.net

Strategies for Biomolecule Pre-functionalization with Alkyne Moieties

The successful conjugation of this compound to a biomolecule via click chemistry is entirely dependent on the prior introduction of a reactive alkyne partner onto the target. sigmaaldrich.com Several strategies exist for this pre-functionalization step, tailored to the specific type of biomolecule.

Peptides and Proteins: The most common method is the acylation of primary amine groups (the N-terminus and lysine side chains) using an alkyne-activated ester, such as an N-hydroxysuccinimide (NHS) ester. thermofisher.comlumiprobe.com This reaction is straightforward and forms a stable amide bond. Alternatively, for site-specific modification, unnatural amino acids containing alkyne side chains can be incorporated during peptide synthesis or protein expression.

Antibodies: Similar to other proteins, antibodies can be functionalized through lysine modification with alkyne-NHS esters. thermofisher.com For site-specific labeling, enzymatic methods that modify the conserved glycans on the Fc region can be used to introduce alkyne groups. thermofisher.com

Oligonucleotides and Nucleic Acids: The standard and most precise method is the incorporation of an alkyne-modified phosphoramidite (B1245037) during automated solid-phase oligonucleotide synthesis. acs.orglumiprobe.com This allows for the placement of an alkyne at virtually any desired position within the sequence. acs.org

Carbohydrates: Synthetic routes to introduce alkynes onto carbohydrates include ether or ester linkages to hydroxyl groups or the installation of an alkyne-containing aglycone at the anomeric position. tcichemicals.comresearchgate.net

These pre-functionalization strategies are crucial as they install the bioorthogonal alkyne handle required for the subsequent, highly specific click reaction with this compound. rsc.org

Compound Name Index

Advanced Bioimaging Applications of Apdye 532 Azide

Fluorescence Microscopy Techniques

Confocal Microscopy Applications

The intrinsic properties of APDye 532 Azide (B81097) make it highly suitable for confocal laser scanning microscopy (CLSM). Its high fluorescence quantum yield and large extinction coefficient result in a bright signal, which is essential for detecting targets, especially those with low abundance. axispharm.com Furthermore, its notable photostability allows for repeated scanning of the sample, a common practice in confocal imaging for generating high-resolution 3D reconstructions, without significant signal loss. The dye's excitation profile is a perfect match for the 532 nm laser line, which is a standard component of modern confocal microscopes. axispharm.comaxispharm.com The azide group facilitates covalent conjugation to target molecules that have been metabolically, enzymatically, or chemically tagged with an alkyne, enabling specific and high-contrast imaging of subcellular structures or processes.

Multi-color Imaging Strategies

APDye 532 Azide is frequently utilized in multi-color imaging experiments due to its well-defined and narrow emission spectrum. axispharm.comthermofisher.com This minimizes spectral bleed-through into adjacent detection channels. In a typical multi-color setup, this compound can serve as the yellow-green channel reporter. It can be paired with blue-emitting dyes (like DAPI or CF®405M), green-emitting dyes (like Alexa Fluor 488), and red or far-red emitting dyes (such as Alexa Fluor 647 or Cy5) to simultaneously visualize multiple targets within the same cell or tissue sample. nih.govmolecularcloud.org The bioorthogonal nature of its click chemistry ligation ensures that the labeling is specific and does not interfere with other labeling methods, such as antibody-based immunofluorescence, used for the other color channels.

Super-Resolution Microscopy (SRM)

The advent of super-resolution microscopy (SRM) has broken the diffraction barrier, enabling visualization of cellular structures at the nanoscale. The choice of fluorophore is critical for the success of these techniques, and this compound and its spectrally identical counterparts have proven to be effective in several SRM modalities. biotium.com

Stimulated Emission Depletion (STED) Microscopy

In STED microscopy, a donut-shaped depletion beam is used to silence fluorescence at the periphery of the excitation spot, thereby narrowing the effective point spread function and increasing resolution. The fluorophore used must be able to withstand the high laser power of the depletion beam without excessive photobleaching. Dyes like Alexa Fluor 532, the spectral equivalent of APDye 532, are well-suited for STED microscopy. thermofisher.combitesizebio.com It can be efficiently excited with a 532 nm laser and depleted using a STED beam in the longer wavelength range, such as 660 nm. thermofisher.com This allows for the high-resolution imaging of structures labeled with this compound, as demonstrated with its analog in the visualization of microtubules within cells. thermofisher.com

Structured Illumination Microscopy (SIM)

SIM achieves a twofold increase in resolution by illuminating the sample with a patterned light field and computationally reconstructing a super-resolved image. nih.gov Unlike other SRM techniques, SIM does not require specialized photoswitching properties from the fluorophore. However, it does require the acquisition of multiple raw images, making dye photostability a key consideration for generating high-quality final images. thermofisher.com The high photostability of this compound makes it a robust probe for SIM applications. axispharm.com Its utility is further enhanced by its azide functionality, which allows it to be used in click chemistry-based labeling strategies to reveal fine structural details, such as the organization of newly synthesized DNA. nih.gov

Direct Stochastic Optical Reconstruction Microscopy (dSTORM)

dSTORM is a single-molecule localization microscopy (SMLM) technique that relies on the stochastic photoswitching of fluorophores between a fluorescent ON state and a dark OFF state. The positions of individual molecules are precisely determined over thousands of frames to reconstruct a super-resolution image. APDye 532 and its spectral analog, Alexa Fluor 532, are used as reporter dyes in dSTORM. axispharm.comthermofisher.comlumiprobe.com The methodology often involves metabolic labeling of a target, such as bacterial peptidoglycan, with a molecule containing an azide group. nih.gov This azide is then conjugated to the dye via click chemistry. For dSTORM imaging, the sample is placed in a specific imaging buffer that promotes the photoswitching behavior of the dye. nih.gov APDye 532 has been successfully used in two-color dSTORM, often paired with a far-red dye like Alexa Fluor 647, to achieve nanoscale resolution of different cellular components simultaneously. thermofisher.com

| Microscopy Technique | Suitability of this compound | Key Findings/Applications | References |

| Confocal Microscopy | High | Bright, photostable dye ideal for high-contrast imaging of specifically labeled targets. | axispharm.comaxispharm.com |

| Multi-color Imaging | High | Narrow emission spectrum allows for combination with other dyes with minimal spectral overlap. | axispharm.comthermofisher.com |

| STED Microscopy | Suitable | The spectrally identical Alexa Fluor 532 is used with a depletion laser to achieve super-resolution. | thermofisher.combitesizebio.com |

| SIM | Suitable | High photostability is advantageous for the multiple acquisitions required for SIM reconstruction. | axispharm.comnih.govthermofisher.com |

| dSTORM | High | Used as a photoswitchable reporter for single-molecule localization and can be paired with other dyes for multi-color dSTORM. | axispharm.comthermofisher.comthermofisher.comlumiprobe.comnih.gov |

Single-Molecule Detection (SMD) and Tracking

The high brightness and photostability of this compound and its analogs make them excellent candidates for single-molecule detection (SMD) and single-molecule tracking (SMT). aatbio.comatto-tec.com These techniques allow for the observation of individual molecules, providing insights into their behavior and interactions that are often obscured in ensemble measurements. nih.gov

One of the key applications of this compound in this area is in single-molecule Förster Resonance Energy Transfer (smFRET) studies. uzh.ch smFRET can measure nanometer-scale distances within or between biomolecules, revealing conformational changes and dynamics. lmu.de In a typical smFRET setup, this compound can serve as the donor fluorophore, paired with a suitable acceptor dye. For instance, studies have successfully used the FRET pair ATTO 532 and ATTO 647N to investigate the conformational dynamics of proteins. uzh.chaip.org Research on the mitochondrial heat shock protein 70 (Hsp70) has utilized this approach to probe the protein's conformation during its functional cycle, revealing distinct conformational states in the presence of ATP and ADP. uni-muenchen.de

The selection of fluorophores is critical for successful smFRET experiments, requiring low crosstalk between donor and acceptor channels and high photostability. mdpi.com The ATTO 532 and Alexa 647 pair has been recommended for its favorable properties in such applications. mdpi.com

Table 1: Photophysical Properties and FRET Parameters for APDye 532 Analogs

| Parameter | Value | Reference |

| Excitation Maximum (APDye 532) | 532 nm | mdpi.com |

| Emission Maximum (APDye 532) | 554 nm | mdpi.com |

| Quantum Yield (ATTO 532) | 0.90 | aatbio.comoup.com |

| Extinction Coefficient (ATTO 532) | 115,000 cm⁻¹M⁻¹ | aatbio.com |

| Förster Radius (R₀) (ATTO 532/ATTO 647N) | ~5.1 - 6.1 nm | lmu.deuni-muenchen.de |

| FRET Efficiency (Closed State) | ~90% | lmu.de |

| FRET Efficiency (Open State) | ~0% | lmu.de |

Live-Cell Imaging and Dynamic Cellular Process Analysis

Live-cell imaging allows for the study of cellular processes in their native environment, providing a dynamic view of cellular function. biorxiv.org this compound's properties, such as its water solubility and pH insensitivity, make it a robust probe for these applications. axispharm.com Through click chemistry, this compound can be attached to various biomolecules to track their localization and movement over time. researchgate.net

A significant application is the tracking of dynamic cellular organelles, such as mitochondria. High-resolution imaging techniques, including stimulated emission depletion (STED) microscopy, have been used with Alexa Fluor 532 to visualize the intricate structure of mitochondrial cristae. pnas.orgnih.gov Furthermore, fluorescence recovery after photobleaching (FRAP) experiments can be performed to study the mobility of fluorescently labeled mitochondrial proteins, providing insights into the connectivity and dynamics of the mitochondrial network. nih.govmdpi.com

Another area of active research is the tracking of viral infections. nih.gov By labeling viral particles with dyes like Alexa Fluor 532, researchers can follow their entry into host cells and their subsequent trafficking pathways in real-time. acs.orgnih.gov This has been instrumental in understanding the mechanisms of viral internalization and the interactions between viruses and cellular components. nih.gov

Moreover, this compound can be used in combination with metabolic labeling strategies to study nascent protein and RNA synthesis. thermofisher.comnih.gov For example, the methionine analog O-propargyl-puromycin (OP-Puro), which contains an alkyne group, can be incorporated into newly synthesized proteins. nih.gov Subsequent reaction with an azide-functionalized dye like APDye 532 allows for the visualization and quantification of protein synthesis in individual cells. nih.gov

Flow Cytometry (FACS) and Cell Population Analysis

Flow cytometry is a powerful technique for analyzing the characteristics of a large number of single cells as they pass through a laser beam. numberanalytics.com this compound and its analogs are well-suited for flow cytometry due to their excitation by the common 532 nm laser and their bright fluorescence, which allows for clear distinction between cell populations. aatbio.comaxispharm.comsigmaaldrich.com

A prominent application of this compound in flow cytometry is in cell proliferation assays. ecu.edu The Click-iT™ EdU (5-ethynyl-2´-deoxyuridine) assay is a widely used method to measure DNA synthesis. ecu.eduthermofisher.com EdU, an alkyne-containing thymidine (B127349) analog, is incorporated into the DNA of proliferating cells. thermofisher.comecu.edu These cells can then be detected by a click reaction with a fluorescent azide, such as Alexa Fluor 488 Azide or a spectrally similar dye. researchgate.netecu.edu This method offers a significant advantage over traditional BrdU assays as it does not require harsh DNA denaturation steps, thus preserving cell morphology and antigenicity for multiparameter analysis. ecu.edu

In immunophenotyping, this compound can be conjugated to antibodies to identify and quantify specific cell populations within a heterogeneous sample. researchgate.net For example, human mononuclear cells can be stained with a biotinylated anti-human CD4 antibody, followed by streptavidin conjugated to Alexa Fluor 532, allowing for the identification of CD4+ T cells by flow cytometry. thermofisher.com The ability to combine this compound with other fluorophores in multicolor flow cytometry panels enables the detailed analysis of complex immune cell subsets. nih.gov

Table 2: Example of Cell Population Analysis using Fluorescent Dyes in Flow Cytometry

| Application | Cell Type | Marker/Method | Fluorophore (Analog) | Result | Reference |

| Cell Proliferation | Jurkat cells | EdU incorporation | Alexa Fluor 488 Azide | Distinction between proliferating (EdU+) and non-proliferating (EdU-) cells | researchgate.net |

| Immunophenotyping | Human Mononuclear Cells | Anti-CD4 Antibody | Alexa Fluor 532 | Identification and quantification of CD4+ T-helper cells | thermofisher.com |

| Cell Cycle Analysis | Various | EdU and DNA stain (e.g., FxCycle™ Violet) | Alexa Fluor 488 Azide | Simultaneous analysis of DNA synthesis (S-phase) and DNA content (G0/G1, S, G2/M phases) | thermofisher.com |

Fluorescence In Situ Hybridization (FISH) for Molecular Visualization

Fluorescence in situ hybridization (FISH) is a powerful technique used to visualize the location of specific DNA or RNA sequences within cells and tissues. nih.gov The brightness and photostability of this compound and its analogs make them ideal for generating highly sensitive FISH probes. atto-tec.comidtdna.com

In multicolor FISH experiments, probes labeled with different fluorophores are used to simultaneously detect multiple targets. nih.gov For example, a study on differentiating tumor types used a cocktail of probes, including one detected with an ATTO-532 tyramide, to distinguish between basal cell carcinoma (BCC) and Merkel cell carcinoma (MCC) based on the expression levels of specific microRNAs (miRNAs). nih.gov Another study demonstrated a multicolor FISH approach using eight spectrally distinct fluorophores, including ATTO 532, to visualize different microorganisms. nih.gov

High-resolution FISH methods have also been developed to detect the subcellular localization of mRNAs, particularly in complex cell types like neurons. nih.gov These methods have been used to visualize mRNA granules in dendrites and axons, providing insights into the local translation of proteins that is crucial for neuronal function and plasticity. nih.govbiorxiv.orgelifesciences.org The use of bright and photostable dyes is essential for detecting the often low-abundance mRNA targets in these compartments.

The versatility of click chemistry allows for the efficient labeling of oligonucleotide probes with this compound. This enables the generation of custom probes for a wide range of FISH applications, from clinical diagnostics to fundamental research in cell biology.

Applications of Apdye 532 Azide in Diverse Chemical Biology Research Fields

Development of Antibody-Drug Conjugates (ADCs) through Click Chemistry

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of an antibody with the potent cell-killing ability of a cytotoxic drug. The precise and stable attachment of the drug to the antibody is critical for the efficacy and safety of ADCs. APDye 532 Azide (B81097), through its participation in click chemistry reactions, offers a robust method for achieving this. The azide group of the dye can react with an alkyne-modified molecule in either a copper-catalyzed (CuAAC) or a copper-free strain-promoted (SPAAC) reaction to form a stable triazole linkage. nih.govvectorlabs.com

Site-Specific Conjugation in ADC Research

A key challenge in ADC development is controlling the number and location of drug molecules attached to the antibody. Traditional conjugation methods often result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs), which can lead to inconsistent efficacy and potential toxicity. tandfonline.comnih.govnih.gov Site-specific conjugation, a technique that allows for the attachment of drugs at specific, predetermined sites on the antibody, addresses this challenge by producing homogeneous ADCs with a uniform DAR. tandfonline.comnih.gov

Research has demonstrated the feasibility of introducing azide groups into specific sites on an antibody, such as the Fc region, through enzymatic or genetic engineering approaches. thermofisher.cn These azide-functionalized antibodies can then be reacted with an alkyne-modified drug. While direct studies detailing the use of APDye 532 Azide for this purpose are not prevalent in publicly accessible literature, the principle has been established with other azide-functionalized molecules. This site-specific approach ensures that the conjugation does not interfere with the antigen-binding region of the antibody, thereby preserving its targeting function. thermofisher.cn

Impact on Conjugate Homogeneity and Stability in Research Models

The homogeneity of an ADC population is a critical quality attribute. Site-specific conjugation methods, such as those employing click chemistry with azide-functionalized components, lead to a well-defined product with a narrow distribution of DAR. nih.gov This homogeneity is often assessed using techniques like mass spectrometry and chromatography, which can separate and quantify ADC species with different numbers of conjugated drugs. nih.govchromatographyonline.comwaters.com Research on site-specific ADCs has shown that a more homogeneous product exhibits improved pharmacokinetics and a better therapeutic window compared to heterogeneously conjugated ADCs. nih.gov

In Vitro Diagnostic (IVD) Research and Development Methodologies

The bright and photostable fluorescence of this compound makes it a valuable reagent in the development of various in vitro diagnostic assays. vectorlabs.com Its spectral properties are similar to other well-established dyes like Alexa Fluor® 532, suggesting its applicability in established fluorescence-based detection platforms. vectorlabs.comthermofisher.com

Applications in Enzyme-Linked Immunosorbent Assay (ELISA) Research

While traditional ELISAs rely on enzymatic reactions that produce a colorimetric signal, fluorescence-based ELISAs (often called fluorescent ELISAs or FELISAs) offer advantages such as higher sensitivity and a broader dynamic range. In this format, a fluorescent dye is used to label the detection antibody. This compound can be used to fluorescently label an alkyne-modified antibody through click chemistry. This labeled antibody can then be used in a direct or indirect ELISA format to detect the target antigen. The intensity of the fluorescence signal is proportional to the amount of antigen present in the sample.

Integration into Fluorescence Immunoassay (FIA) Formats

Fluorescence immunoassays (FIAs) encompass a wide range of techniques that utilize fluorescence as the detection signal. This compound is well-suited for the development of FIAs due to its bright emission and high photostability. vectorlabs.com One relevant application is in lateral flow immunoassays (LFIAs), a common point-of-care diagnostic format. Research on spectrally similar dyes, such as Alexa Fluor 532, has shown that they exhibit a good ratio of signal to nonspecific binding, a critical parameter for the sensitivity of LFIAs. nih.gov The use of this compound to label detection antibodies in LFIAs could lead to highly sensitive and quantitative diagnostic tests.

Another advanced FIA technique is fluorescence resonance energy transfer (FRET)-based immunoassay. nih.gov In a FRET immunoassay, two different fluorescent molecules, a donor and an acceptor, are used. When in close proximity, the donor can transfer its excitation energy to the acceptor, which then emits fluorescence. This principle can be used to detect the binding of an antigen and antibody. This compound could potentially be used as either a donor or an acceptor in a FRET pair for the development of homogeneous immunoassays. nih.gov

Use in Chemiluminescence Immunoassay (CLIA) Development

Chemiluminescence immunoassays (CLIAs) are known for their exceptional sensitivity. youtube.com These assays typically involve an enzymatic reaction that produces light. While this compound is a fluorescent dye and does not directly participate in a chemiluminescent reaction, it can be incorporated into CLIA formats through FRET. In such a system, the product of the enzymatic chemiluminescent reaction would act as the FRET donor, and a fluorescent dye like this compound, conjugated to a detection molecule, would serve as the acceptor. When the donor and acceptor are brought into close proximity by an antigen-antibody binding event, the energy from the chemiluminescent reaction would be transferred to the fluorescent dye, causing it to emit light at its characteristic wavelength. This approach, known as chemiluminescence resonance energy transfer (CRET) or bioluminescence resonance energy transfer (BRET) if a luciferase is used, can improve the signal-to-noise ratio and allow for multiplexed detection.

Investigation of Microbial Communities and Microbe-Host Interactions

The study of complex microbial communities and their interactions with host organisms is a rapidly expanding field. A significant challenge in this area is the visualization and tracking of specific bacterial populations, particularly anaerobic bacteria that are prevalent in environments like the gut microbiome. Traditional methods using genetically encoded fluorescent proteins, such as Green Fluorescent Protein (GFP), are often unsuitable for anaerobic microbes as they require oxygen for maturation and fluorescence. This compound, through click chemistry, offers a powerful alternative for labeling and monitoring these organisms.

Fluorescent labeling of anaerobic bacteria is crucial for understanding their spatial organization, population dynamics, and interactions within their natural niches. A common strategy involves the metabolic incorporation of azide-modified sugars into the bacterial cell wall or other macromolecules. These azide groups then serve as handles for covalent attachment of fluorescent probes like this compound.

One innovative approach, termed combinatorial click chemistry labeling, allows for the differentiation of multiple bacterial species simultaneously. In this method, different combinations of azide-modified sugars are introduced to various bacterial strains. Subsequent reaction with a panel of fluorophores, including those with spectral properties similar to APDye 532, results in a unique fluorescent signature for each bacterial type. This technique enables the real-time monitoring of live anaerobic gut commensals in their natural environment without the need for tissue fixation, which is a requirement for methods like fluorescence in situ hybridization (FISH). springernature.comnih.govresearchgate.net

The general workflow for this labeling strategy is as follows:

Anaerobic bacteria are cultured in media supplemented with one or more azide-modified sugars.

During growth, these sugars are incorporated into newly synthesized macromolecules.

The azide-labeled bacteria are then treated with a cyclooctyne- or alkyne-conjugated fluorescent dye, such as an analogue of this compound.

The click reaction results in the covalent attachment of the fluorescent dye to the bacterial cells.

The labeled bacteria can then be visualized and tracked using fluorescence microscopy or flow cytometry.

This method has been successfully used to label communities of live anaerobic gut bacteria, providing a valuable tool for studying microbe-microbe and microbe-host interactions. springernature.comnih.govresearchgate.net

The synthesis of macromolecules such as peptidoglycans, proteins, and lipids is fundamental to bacterial growth and survival. This compound can be employed to monitor these synthetic processes by targeting metabolically incorporated azide- or alkyne-modified precursors.

For instance, the bacterial cell wall, a key structure for bacterial integrity, is a common target for labeling. By providing bacteria with azide-modified D-amino acids or sugars that are precursors for peptidoglycan synthesis, researchers can introduce azide functionalities into the cell wall. These can then be visualized by reaction with an alkyne-bearing fluorescent dye spectrally similar to APDye 532. This allows for the in situ probing of newly synthesized peptidoglycan in live bacteria.

A similar principle can be applied to monitor protein synthesis. L-azidohomoalanine (AHA) or homopropargylglycine (HPG), analogues of the amino acid methionine, can be incorporated into newly synthesized proteins. Subsequent click reaction with a fluorescently labeled alkyne or azide, respectively, allows for the visualization and quantification of protein synthesis. This technique is particularly useful for studying the metabolic activity of different bacterial populations within a community.

| Macromolecule | Metabolic Precursor | Click Reaction Partner for this compound | Research Application |

| Peptidoglycan | Azide-modified D-amino acids | Alkyne-modified APDye 532 | Visualization of cell wall synthesis |

| Peptidoglycan | Azide-modified sugars | Alkyne-modified APDye 532 | Monitoring bacterial growth and division |

| Proteins | L-azidohomoalanine (AHA) | Alkyne-modified APDye 532 | Quantifying protein synthesis |

| Glycans | Azide-modified monosaccharides | Alkyne-modified APDye 532 | Studying glycan biosynthesis and function |

Proteomic Profiling and Activity-Based Protein Profiling (ABPP)

Proteomic profiling aims to characterize the entire set of proteins expressed by an organism or cell, while activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that focuses on the functional state of enzymes within a complex proteome. This compound, in conjunction with click chemistry, is a key reagent in these approaches, enabling the fluorescent detection and identification of proteins of interest.

In a typical ABPP experiment, a chemical probe is designed with two key components: a reactive group that covalently binds to the active site of a specific class of enzymes, and a reporter tag. For in vivo or in situ applications, the reporter tag is often a small bioorthogonal handle, such as an alkyne, to ensure cell permeability. After the probe has labeled its target enzymes, the cells are lysed, and a fluorescent azide, such as this compound, is attached to the alkyne handle via a click reaction. This allows for the visualization of the labeled enzymes by in-gel fluorescence scanning or their identification by mass spectrometry.

This two-step labeling strategy, where the fluorescent dye is added after cell lysis, is advantageous as it circumvents the potential issue of poor cell permeability of bulky fluorescent dyes. The small size of the alkyne or azide tag on the initial probe minimally perturbs the biological system.

| Enzyme Class | Probe Reactive Group | Probe Reporter Tag | Detection Method |

| Serine Hydrolases | Fluorophosphonate | Alkyne | In-gel fluorescence scanning after click reaction with this compound |

| Cysteine Proteases | Iodoacetamide | Alkyne | Mass spectrometry-based identification after enrichment |

| Glycosidases | Cyclophellitol | Alkyne | In-gel fluorescence scanning and mass spectrometry |

The versatility of this approach allows for the profiling of a wide range of enzyme activities in various biological contexts, from identifying virulence factors in pathogenic bacteria to discovering novel enzymes in microbial communities.

Methodological Advancements and Innovations Utilizing Apdye 532 Azide

Enhanced Click Chemistry Reagents (e.g., Azide (B81097) Plus Formulations)

APDye 532 Azide is a fluorescent probe that engages in copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, forming a stable triazole linkage. axispharm.com It can also react with strained cyclooctynes, such as DBCO or BCN, via copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). immunomart.commedchemexpress.com These reactions are bioorthogonal, meaning they occur efficiently in biological environments without interfering with native biochemical processes. mdpi.combiochempeg.com

To further improve the performance of azide-based dyes in complex biological settings, enhanced formulations like "Azide Plus" have been developed. axispharm.com this compound Plus incorporates a copper-chelating system within its structure. axispharm.comaxispharm.com This allows for the formation of an active azide-copper complex that serves as both a reactant and a catalyst in the CuAAC reaction. axispharm.comaxispharm.com This innovation leads to significant improvements in reaction kinetics and biocompatibility.

Improved Reaction Kinetics for Low-Abundance Target Detection

The brightness and photostability of APDye 532 probes make them well-suited for imaging targets with low expression levels. axispharm.com The development of "Azide Plus" reagents represents a significant step forward in enhancing the sensitivity of detection for these low-abundance targets. axispharm.comaxispharm.com The integrated copper-chelating system in this compound Plus leads to an azide-copper complex that reacts almost instantaneously with alkyne-modified molecules, even under dilute conditions. axispharm.comaxispharm.com This rapid reactivity is particularly advantageous for improving the signal-to-noise ratio in detection assays. axispharm.comaxispharm.com

| Reagent | Molecular Weight (protonated) | Extinction Coefficient (cm⁻¹M⁻¹) | Key Feature for Reaction Kinetics |

| This compound | 738.79 | 81,000 axispharm.com | Standard CuAAC and SPAAC reactivity. axispharm.com |

| This compound Plus | 834.88 | 98,000 axispharm.com | Contains a copper-chelating system for near-instantaneous CuAAC reaction. axispharm.com |

Biocompatibility Enhancements in Complex Biological Media

A significant challenge in utilizing copper-catalyzed click chemistry in living systems is the cytotoxicity associated with free copper ions. mdpi.com The development of ligands that stabilize the Cu(I) oxidation state has been a key strategy to minimize this toxicity and improve biocompatibility. uni-muenchen.de The "Azide Plus" formulation of APDye 532 addresses this challenge by incorporating a complete copper-chelating system. axispharm.comaxispharm.com This design allows the CuAAC reaction to proceed efficiently in complex media while minimizing the concentration of toxic free copper, thereby enhancing the biocompatibility of the labeling process. axispharm.comaxispharm.com Copper-free click chemistry, using reagents like DBCO or BCN, offers an alternative approach to achieve high biocompatibility by completely avoiding the use of a copper catalyst. biochempeg.com

Integration with Microfluidics and High-Throughput Screening Platforms

Droplet-based microfluidics has emerged as a powerful technology for high-throughput screening (HTS), enabling the analysis of millions of individual cells or reactions in miniaturized picoliter- to nanoliter-volume droplets. chemrxiv.orgrsc.org This technology allows for rapid, parallel processing and analysis, making it ideal for applications such as antibody discovery, protein engineering, and screening microbial libraries for desired traits. atrandi.com

The bright and photostable fluorescence of this compound, with its excitation maximum well-suited for the common 532 nm laser line, makes it a valuable reporter dye for microfluidic-based HTS applications. axispharm.comaxispharm.comatto-tec.com Its ability to be conjugated to various biomolecules via click chemistry allows for the specific labeling and detection of targets within these microdroplets. broadpharm.com The development of easy-to-use lab-on-a-chip platforms for high-throughput transfection screening highlights the potential for integrating fluorescent reporters like this compound into automated screening workflows. nih.gov While direct studies detailing the use of this compound in microfluidic HTS are not abundant, its properties are highly compatible with the requirements of such systems, which demand robust and sensitive detection methods.

Development of Photocleavable or Tunable Conjugates

The development of photocleavable or tunable conjugates allows for the controlled release or modulation of fluorescent signals, providing an additional layer of control in biological experiments. While specific examples of photocleavable or tunable conjugates utilizing this compound are not prominently documented in the provided search results, the principles of creating such reagents are well-established. Photocleavable linkers can be incorporated between the this compound molecule and its target. Upon exposure to light of a specific wavelength, this linker would break, releasing the fluorescent dye and allowing for spatiotemporal control of the signal. This approach has been utilized with other fluorescent dyes and biotin (B1667282) labels. The modular nature of click chemistry would readily allow for the synthesis of such a photocleavable this compound construct.

Similarly, the fluorescence of APDye 532 could potentially be "tuned" or modulated by its local chemical environment. While APDye 532 is noted for its pH-insensitive fluorescence over a wide range, axispharm.comaxispharm.com the design of conjugates where the dye's quantum yield is altered upon binding to a specific target or a change in local conditions is a feasible strategy for developing advanced biosensors.

Comparative Research Considerations of Apdye 532 Azide

Comparison with Spectrally Similar Fluorescent Probes (e.g., Alexa Fluor® 532, ATTO 532)

APDye 532 Azide (B81097) is a yellow-fluorescent dye that is spectrally similar to other popular dyes such as Alexa Fluor® 532 and ATTO 532. axispharm.com These dyes are all designed for optimal excitation by the frequency-doubled Nd:YAG laser line at 532 nm. axispharm.comthermofisher.com The azide functional group on each of these molecules allows for their use in bioorthogonal "click" chemistry reactions, enabling the labeling of alkyne-modified biomolecules. axispharm.commedchemexpress.com

A direct comparison of the key photophysical properties of these dyes is essential for researchers to select the most appropriate probe for their experimental needs. The following table summarizes these properties based on available data.

| Property | APDye 532 Azide | Alexa Fluor® 532 | ATTO 532 |

| Excitation Maximum (nm) | 530 biotium.com | 532 thermofisher.com | 531 aatbio.com |

| Emission Maximum (nm) | 555 biotium.com | 554 thermofisher.com | 552 aatbio.com |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 81,000 axispharm.com | Not specified | 115,000 aatbio.com |

| Quantum Yield | 0.61 axispharm.com | Not specified | 0.90 aatbio.comaatbio.com |

| Solubility | Water, DMSO, DMF axispharm.com | Not specified | Excellent water solubility atto-tec.com |

| pH Sensitivity | pH independent over a wide range axispharm.com | pH-insensitive over a wide molar range thermofisher.com | Not specified |

This table is generated based on data from multiple sources and may not represent a direct head-to-head comparison under identical conditions.

Based on the available data, ATTO 532 exhibits a higher molar extinction coefficient and quantum yield compared to this compound, suggesting it may be a brighter dye. aatbio.comatto-tec.com However, this compound is noted for its good brightness and photostability, making it well-suited for imaging low-abundance targets. axispharm.com Alexa Fluor® 532 is also a bright and photostable dye. lumiprobe.com All three dyes are water-soluble and exhibit minimal pH sensitivity, which are advantageous properties for biological applications. axispharm.comthermofisher.comlumiprobe.com

Advantages in Specific Research Environments and Applications

The utility of this compound and its counterparts is largely demonstrated in the context of bioorthogonal labeling via click chemistry. This powerful and versatile reaction allows for the specific attachment of the fluorescent dye to a target biomolecule that has been metabolically, enzymatically, or synthetically functionalized with an alkyne group.

Advantages of this compound:

High Brightness and Photostability: APDye 532 probes are characterized by their brightness and photostability, which are crucial for applications requiring sensitive detection and prolonged imaging, such as the visualization of low-abundance cellular targets. axispharm.com

Broad pH Insensitivity: The fluorescence of APDye 532 is stable over a wide pH range, which is a significant advantage in live-cell imaging where intracellular pH can fluctuate. axispharm.com

Versatile Click Chemistry Compatibility: this compound can participate in both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). axispharm.com The ability to use copper-free click chemistry is particularly beneficial for live-cell imaging, as high concentrations of copper can be toxic to cells.

Cost-Effectiveness: APDye Fluors are positioned as competitively priced alternatives to other commercial fluorescent dyes, which can be a significant consideration for large-scale or high-throughput experiments. axispharm.com

Limitations and Challenges in Current Research Paradigms

While this compound and similar fluorescent probes have enabled significant advances in biological imaging, there are inherent limitations and challenges associated with their use.

Reaction Kinetics: The efficiency of the click reaction can be a limiting factor. While generally efficient, the rate of both copper-catalyzed and strain-promoted click reactions can be influenced by the steric hindrance around the azide and alkyne groups, as well as the specific reaction conditions.

Background Fluorescence: Although designed for low background, non-specific binding of the dye to cellular components or surfaces can still occur, leading to background fluorescence that can obscure the desired signal. This is a general challenge for all fluorescent probes. axispharm.com

Photobleaching: Despite good photostability, all fluorophores are susceptible to photobleaching under intense or prolonged illumination. This can limit the duration of time-lapse imaging experiments and the ability to acquire multiple images from the same sample.

Challenges in Bioorthogonal Chemistry: The broader field of bioorthogonal chemistry, while powerful, faces ongoing challenges. These include the need for even faster and more selective reactions, improving the efficiency of incorporating the chemical reporter into biomolecules, and developing "smarter" probes that can provide more detailed information about the cellular environment. nih.gov

In the context of super-resolution microscopy techniques like dSTORM, specific photophysical properties of the dye are critical. While Alexa Fluor 532 is noted for its utility in dSTORM, the suitability of this compound for such advanced imaging techniques would require specific experimental validation. thermofisher.com

Future Research Directions and Emerging Applications of Apdye 532 Azide

Exploration of Novel Bioorthogonal Reaction Chemistries

The azide (B81097) group on APDye 532 is a versatile chemical handle for bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes. The primary bioorthogonal reactions involving azides are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.comvectorlabs.com

Future research is expected to focus on expanding the toolkit of bioorthogonal reactions for APDye 532 Azide. This includes the development of new catalysts for CuAAC that are more biocompatible and efficient, minimizing potential toxicity from copper catalysts in living cells. Furthermore, the exploration of novel azide-reactive partners beyond alkynes could lead to alternative ligation strategies with different kinetics and specificities.

A significant area of development is the enhancement of reaction kinetics for improved sensitivity. For instance, "Azide Plus" reagents have been developed which contain a copper-chelating system within their structure. axispharm.com This allows for the formation of active copper complexes that act as both reactant and catalyst, leading to almost instantaneous reactions with alkynes even at low concentrations. axispharm.com This is particularly valuable for the detection of low-abundance biomolecules.

Integration into Multi-Omics Approaches

Multi-omics is an approach in biological analysis where data sets from different "omic" groups, such as genomics (study of the genome), proteomics (study of proteins), and metabolomics (study of metabolites), are combined to gain a more comprehensive understanding of a biological system. Fluorescent probes are instrumental in the visualization and quantification of biomolecules in these studies.

The application of fluorescent probes in multi-omic assays, such as the RNAscope Multiomic LS Fluorescent Assay, highlights a promising future direction for this compound. acdbio.com In such assays, multiple RNA and protein targets can be detected simultaneously within a single tissue section. The brightness and distinct spectral properties of APDye 532 make it an excellent candidate for inclusion in such high-plex assays, where minimizing spectral overlap between different fluorophores is crucial. acdbio.com

Future research will likely involve the integration of this compound into workflows for spatial transcriptomics and proteomics. By functionalizing targeting molecules (e.g., antibodies, oligonucleotides) with this compound, researchers can visualize the spatial distribution of specific proteins and RNA transcripts within cells and tissues. This will provide valuable insights into cellular heterogeneity and the complex interplay between different biomolecules in their native context.

Potential for Development in Advanced Materials Science Research

The unique photophysical properties of this compound, combined with its reactive azide group, make it a valuable building block for the creation of advanced functional materials. In materials science, organic azides are utilized for their ability to participate in highly efficient cross-linking reactions.

A key area of future development is the use of this compound in the fabrication of fluorescent nanoparticles. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a common and highly efficient method for labeling nanoparticles. nih.gov By attaching this compound to the surface of nanoparticles, researchers can create highly stable and brightly fluorescent nanoprobes for various imaging and sensing applications. These functionalized nanoparticles could be used to track drug delivery, monitor environmental changes, or as contrast agents in biomedical imaging.

Furthermore, this compound can be incorporated into polymer scaffolds to create fluorescently-labeled hydrogels or thin films. These materials could find applications in areas such as tissue engineering, where the fluorescent signal can be used to monitor the degradation of the scaffold or the growth of cells, and in the development of biosensors, where changes in fluorescence can indicate the presence of a specific analyte.

Addressing Unmet Needs in Molecular Imaging and Diagnostics Research

Molecular imaging aims to visualize and measure biological processes at the cellular and molecular level. A significant challenge in this field is the development of probes that are bright enough and stable enough to overcome the autofluorescence of biological tissues and allow for long-term imaging. mdpi.com

This compound's high fluorescence intensity and photostability make it well-suited to address these unmet needs. vectorlabs.com Its brightness is particularly advantageous for the detection of low-abundance targets, which are often difficult to visualize with less intense fluorophores. vectorlabs.comvectorlabs.com This is crucial for the early detection of diseases where biomarkers may be present in very small quantities.

Moreover, the development of brighter and more stable fluorescent probes is essential for advancing super-resolution microscopy techniques, which can overcome the diffraction limit of light to visualize cellular structures with unprecedented detail. thermofisher.comyoutube.com The photophysical properties of APDye 532 make it a promising candidate for use in techniques like dSTORM (direct stochastic optical reconstruction microscopy). axispharm.com

Q & A

Q. What key physicochemical properties of APDye 532 Azide are critical for fluorescence-based applications?

this compound exhibits excitation/emission maxima near 532 nm, making it suitable for green-channel detection. Its azide group enables selective conjugation to alkyne-modified biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key properties include:

Q. How should researchers design a protocol for conjugating this compound to alkyne-labeled proteins?

A robust conjugation protocol includes:

- Reagent Ratios : Use a 1.5–2-fold molar excess of this compound over alkyne-modified proteins to ensure complete labeling.

- Catalyst System : Combine CuSO₄ (1 mM) with sodium ascorbate (5 mM) and THPTA ligand (2 mM) for optimal reaction kinetics.

- Purification : Remove unreacted dye via size-exclusion chromatography or dialysis. Validate conjugation efficiency using SDS-PAGE with in-gel fluorescence scanning .

Q. What methods are recommended for quantifying this compound concentration in solution?

Use UV-Vis spectrophotometry to measure absorbance at λmax (≈532 nm) with a molar extinction coefficient (ε) provided by the manufacturer. For low-concentration samples, employ fluorescence spectroscopy with a standard curve generated from known dye concentrations. Normalize data against buffer-only controls to account for background interference .

Advanced Questions

Q. How can researchers address inconsistent fluorescence signals in this compound experiments across biological replicates?

Inconsistencies may arise from variations in dye:biomolecule ratios, quenching by cellular components, or instrument calibration. Mitigation strategies:

- Standardize labeling efficiency using mass spectrometry or spectrophotometric quantification.

- Include internal controls (e.g., a non-conjugatable dye variant) to distinguish specific vs. nonspecific binding.

- Calibrate imaging systems with fluorescent reference standards (e.g., calibration slides) before each experiment .

Q. What experimental controls are essential when using this compound in live-cell imaging?

Critical controls include:

- Unlabeled cells : To assess autofluorescence in the green channel.

- Competition assays : Pre-treat cells with excess unconjugated alkyne to block this compound binding.

- Quenching agents : Apply sodium azide (NaN₃) to distinguish membrane-permeable vs. impermeable dye fractions.

- Fixation artifacts : Compare live vs. fixed cells to evaluate dye retention post-permeabilization .

Q. How does this compound compare to near-infrared dyes (e.g., APDye 647 Azide) in multiplexed imaging?

this compound’s green emission minimizes spectral overlap with far-red dyes, enabling simultaneous detection of multiple targets. However, consider:

- Signal-to-noise ratio : Green-channel dyes may exhibit higher background in tissue samples due to endogenous fluorophores.

- Phototoxicity : Lower-energy excitation (532 nm) reduces cellular stress compared to UV-excited dyes. Validate spectral separation using single-stained controls and unmixing algorithms in imaging software .

Q. What strategies improve the stability of this compound conjugates in long-term studies?

- Storage conditions : Store labeled biomolecules at −80°C in light-protected tubes with 1% BSA to prevent aggregation.

- Protease inhibitors : Add cocktail inhibitors (e.g., PMSF, EDTA) for extracellular or lysosomal tracking.

- Freeze-thaw cycles : Limit to ≤3 cycles to preserve fluorescence intensity. Monitor degradation via HPLC or gel electrophoresis .

Q. How can researchers resolve discrepancies between this compound signal intensity and theoretical labeling efficiency?

Discrepancies may stem from incomplete conjugation, dye self-quenching, or environmental pH effects. Troubleshooting steps:

Q. What are the implications of using this compound in super-resolution microscopy compared to conventional confocal imaging?

Super-resolution techniques (e.g., STED, PALM) require high photostability and precise localization. This compound may exhibit faster bleaching under intense illumination. Optimize by:

Q. How can computational modeling predict this compound’s behavior in complex biological systems?

Molecular dynamics (MD) simulations can model dye-protein interactions to predict binding affinity and orientation. Steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.